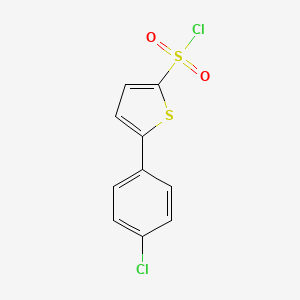
5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a thiophene ring substituted with a 4-chlorophenyl group and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride typically involves the chlorosulfonation of 5-(4-chlorophenyl)-2-thiophenesulfonic acid. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process involves the following steps:
- Dissolution of 5-(4-chlorophenyl)-2-thiophenesulfonic acid in an appropriate solvent, such as dichloromethane.
- Addition of chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with ice-cold water and extracting the product with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reagent addition, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the thiophene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonyl hydrides: Formed by reduction.
Oxidized thiophene derivatives: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various sulfonyl-containing compounds.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chlorophenyl)-2-thiophenesulfonic acid: The precursor to 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride.
5-(4-chlorophenyl)-2-thiophenesulfonamide: A derivative formed by the reaction with amines.
5-(4-chlorophenyl)-2-thiophenesulfonate ester: A derivative formed by the reaction with alcohols.
Uniqueness
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of sulfonyl-containing compounds
Eigenschaften
Molekularformel |
C10H6Cl2O2S2 |
|---|---|
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O2S2/c11-8-3-1-7(2-4-8)9-5-6-10(15-9)16(12,13)14/h1-6H |
InChI-Schlüssel |
OFXSPNQQRVXCDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















